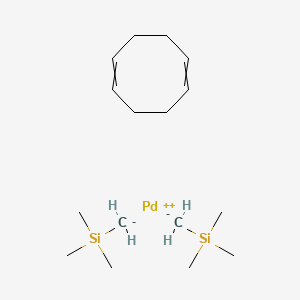
cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) is an organometallic compound with the chemical formula C16H34PdSi2. This compound is known for its applications in catalysis and organic synthesis. It is a gray powder that is insoluble in water and has a molecular weight of 389.032 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) can be synthesized through the reaction of cycloocta-1,5-diene with methanidyl(trimethyl)silane in the presence of a palladium(2+) catalyst. The reaction typically occurs under inert gas conditions at room temperature .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process ensures high yield and purity of the final product. The compound is then isolated and purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(4+) complexes.
Reduction: It can be reduced to palladium(0) complexes.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands such as phosphines or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various palladium complexes with different oxidation states and ligand environments .
科学的研究の応用
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological systems as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential use in drug development and delivery.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets include organic molecules with functional groups that can coordinate with the palladium center .
類似化合物との比較
Similar Compounds
Cycloocta-1,5-diene: A cyclic hydrocarbon used as a ligand in organometallic chemistry.
Methanidyl(trimethyl)silane: An organosilicon compound used in organic synthesis.
Palladium(2+) complexes: Various palladium complexes with different ligands and oxidation states.
Uniqueness
Cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) is unique due to its specific combination of ligands and the palladium center, which provides distinct catalytic properties. This uniqueness makes it highly effective in specific catalytic applications, particularly in organic synthesis and industrial processes .
特性
IUPAC Name |
cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMCDCLCEZMOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34PdSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
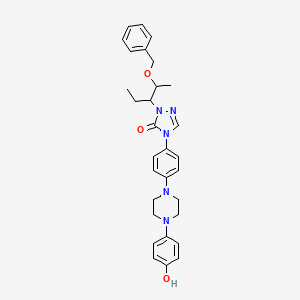
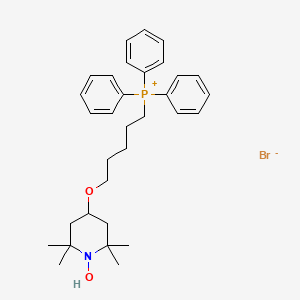
![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)
![6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B13384514.png)
![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
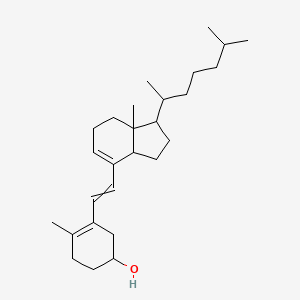
![tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13384538.png)
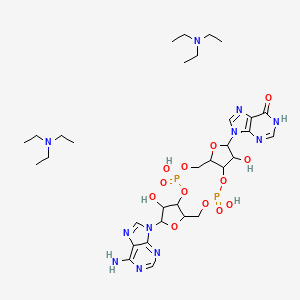
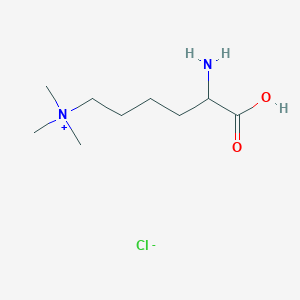
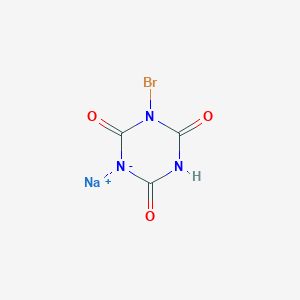
![tert-butyl N-[(E)-[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B13384564.png)
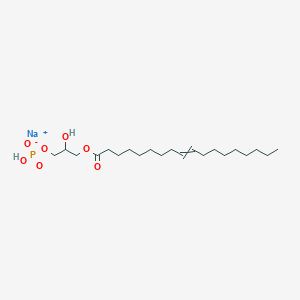
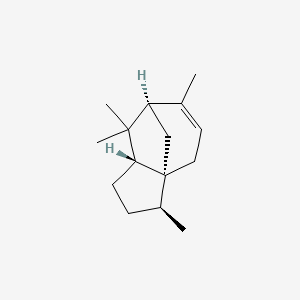
![[4-[3-[Tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B13384575.png)
